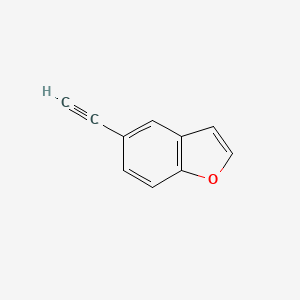
5-Ethynylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynylbenzofuran is a heterocyclic organic compound that features a benzofuran ring with an ethynyl group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylbenzofuran typically involves the introduction of an ethynyl group to a benzofuran core. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Ethynylbenzofuran can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of benzofuran-5-carboxylic acid.
Reduction: Formation of 5-ethylbenzofuran.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
5-Ethynylbenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive benzofuran derivatives.
Mechanism of Action
The mechanism of action of 5-Ethynylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The benzofuran core can also undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the ethynyl group.
2-Ethynylbenzofuran: An isomer with the ethynyl group at the 2-position.
5-Bromo-2-ethynylbenzofuran: A halogenated derivative with enhanced reactivity.
Uniqueness
5-Ethynylbenzofuran is unique due to the specific positioning of the ethynyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the ethynyl group at the 5-position allows for unique interactions and transformations that are not possible with other isomers or derivatives .
Properties
Molecular Formula |
C10H6O |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
5-ethynyl-1-benzofuran |
InChI |
InChI=1S/C10H6O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H |
InChI Key |
NFOIHYYIUMHKKC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















